POE (5) dodecyl phenol

Catalog No.
S1817533
CAS No.
9014-92-0
M.F
(C2H4O)nC18H30O
M. Wt
Availability
In Stock
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POE (5) dodecyl phenol

CAS Number

9014-92-0

Product Name

POE (5) dodecyl phenol

Molecular Formula

(C2H4O)nC18H30O

Synonyms

T-DET DD5

Structure and Properties

POE (5) dodecyl phenol is an ethoxylated alkylphenol. It consists of a dodecyl chain (hydrophobic group) attached to a phenol ring with five ethylene oxide (EO) units (hydrophilic group) [1]. This structure grants it amphiphilic properties, meaning it can interact with both water (polar) and non-polar solvents. This characteristic makes it a valuable tool for various scientific research applications [1, ].

Applications in Scientific Research

  • Drug Delivery Systems: The amphiphilic nature of POE (5) dodecyl phenol allows it to form micelles, spherical structures that can encapsulate drugs. Researchers are investigating its potential for delivering hydrophobic drugs by solubilizing them within these micelles, improving drug bioavailability and targeting specific tissues [].
  • Membrane Studies: POE (5) dodecyl phenol can mimic the behavior of biological membranes due to its amphiphilicity. Scientists utilize it in studies of membrane structure, function, and interactions with drugs or other molecules [].
  • Protein Research: POE (5) dodecyl phenol can solubilize and stabilize hydrophobic proteins, facilitating their purification, analysis, and manipulation in research settings [].
  • Environmental Science: POE (5) dodecyl phenol is a persistent environmental contaminant. Researchers study its degradation pathways, ecological impact, and potential effects on aquatic organisms [].

POE (5) dodecyl phenol is a chemical compound that belongs to the family of alkylphenols, characterized by the presence of a dodecyl group (a 12-carbon chain) attached to a phenolic ring. The "POE" in its name refers to the ethoxylation process that introduces five ethylene oxide units into the dodecyl phenol structure. This modification enhances its surfactant properties, making it effective in various applications, particularly in the formulation of emulsifiers and surfactants used in industrial and consumer products.

The primary reactions involving POE (5) dodecyl phenol include:

  • Alkylation: This initial step involves the alkylation of phenol with dodecyl chloride or a similar alkyl halide, resulting in the formation of dodecyl phenol.
  • Ethoxylation: In this subsequent step, ethylene oxide is reacted with dodecyl phenol under controlled conditions to produce POE (5) dodecyl phenol. This reaction is typically catalyzed by bases or acids, allowing for the incorporation of five ethylene oxide units into the molecule .

Research indicates that POE (5) dodecyl phenol exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacteria and fungi, making it useful in formulations aimed at preventing microbial growth.
  • Endocrine Disruption Potential: Like other alkylphenols, POE (5) dodecyl phenol may possess endocrine-disrupting properties, raising concerns regarding its environmental impact and human health .

The synthesis of POE (5) dodecyl phenol typically involves two main steps:

  • Alkylation: Dodecyl chloride is reacted with phenol in the presence of a base such as sodium hydroxide to yield dodecyl phenol.
  • Ethoxylation: The resulting dodecyl phenol is then subjected to ethoxylation using ethylene oxide under controlled temperature and pressure conditions. This process results in the formation of POE (5) dodecyl phenol, characterized by five ethylene oxide units attached to the dodecyl phenolic structure .

POE (5) dodecyl phenol finds applications across various industries due to its surfactant properties:

  • Cosmetics and Personal Care: Used as an emulsifier and dispersing agent, it enhances the stability and texture of cosmetic formulations.
  • Industrial Cleaning Products: Serves as an effective surfactant in detergents and industrial cleaners.
  • Agriculture: Employed as an emulsifier in agricultural chemicals and pesticides to improve product efficacy .

Studies on POE (5) dodecyl phenol have focused on its interactions with biological systems and its potential environmental impact. Key findings include:

  • Toxicity Assessments: Research has highlighted concerns regarding its toxicity upon exposure through ingestion, inhalation, or skin contact.
  • Environmental Impact: The compound's persistence in aquatic environments raises questions about its effects on aquatic life and ecosystems .

Several compounds share structural similarities with POE (5) dodecyl phenol. The following table outlines these compounds along with their unique characteristics:

Compound NameStructure TypeUnique Characteristics
NonylphenolAlkylphenolKnown for its widespread use in industrial applications; also has endocrine-disrupting properties.
OctylphenolAlkylphenolUsed primarily as a surfactant; less hydrophobic than dodecyl phenol.
Polyethylene glycol nonylphenolEthoxylated alkylphenolCombines nonylphenol with polyethylene glycol; used for improved solubility and stability in formulations.
DodecylbenzeneAlkylbenzeneSimilar hydrocarbon chain; primarily used as a solvent and surfactant but lacks ethoxylation features.

POE (5) dodecyl phenol stands out due to its specific ethoxylation level, which enhances its solubility and effectiveness as a surfactant compared to other similar compounds.

Ethoxylation of Dodecyl Phenol with Ethylene Oxide

The synthesis of polyoxyethylene (5) dodecyl phenol represents a carefully controlled ethoxylation process wherein dodecyl phenol serves as the hydrophobic substrate for the addition of approximately five ethylene oxide units [1]. This compound, bearing the Chemical Abstracts Service registry number 9014-92-0, belongs to the alkyl phenol ethoxylate family and features the empirical formula (C2H4O)nC18H30O, where n represents the average number of ethylene oxide units incorporated into the polyoxyethylene chain [1].

The ethoxylation mechanism proceeds through nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon atom of the ethylene oxide ring [4]. This ring-opening polymerization follows an anionic mechanism under basic catalytic conditions, where the alkoxide ion formed from the deprotonated phenol acts as the nucleophile [4] [11]. The reaction pathway involves sequential addition of ethylene oxide molecules, with each subsequent addition creating a new hydroxyl terminal group capable of further ethoxylation [28].

The molecular structure of the resulting polyoxyethylene (5) dodecyl phenol consists of a dodecyl phenol backbone with a polyoxyethylene chain of approximately five ethylene oxide units attached through an ether linkage [1]. This structural configuration imparts both hydrophobic characteristics from the dodecyl phenol moiety and hydrophilic properties from the polyoxyethylene segment, resulting in a hydrophilic-lipophilic balance value of 8.5 to 9.4 [1].

The reaction stoichiometry requires precise control to achieve the desired degree of ethoxylation [9]. The theoretical ethylene oxide to dodecyl phenol molar ratio of 5:1 must be carefully maintained throughout the process to ensure consistent product composition [28]. Temperature control during ethoxylation typically ranges from 130 to 180 degrees Celsius, while pressure conditions are maintained between 1 to 6 atmospheres to optimize reaction kinetics and minimize side reactions [12].

Catalytic Systems and Reaction Conditions

The catalytic systems employed in polyoxyethylene (5) dodecyl phenol synthesis predominantly utilize basic catalysts, with potassium hydroxide being the most widely implemented industrial catalyst [34] [35]. Sodium hydroxide and sodium methylate serve as alternative catalytic options, though potassium hydroxide demonstrates superior activity and selectivity for ethoxylation reactions [9] [34].

The catalyst concentration typically ranges from 0.01 to 2 percent by weight of the total reaction mixture [11]. Potassium hydroxide functions by deprotonating the phenolic hydroxyl group, generating the corresponding alkoxide anion that serves as the nucleophile for ethylene oxide ring opening [4] [11]. The catalytic mechanism involves coordination of the alkoxide ion with the catalyst, followed by nucleophilic attack on the ethylene oxide molecule and subsequent ring opening [33].

Reaction temperature conditions for optimal ethoxylation performance range from 130 to 180 degrees Celsius [11] [35]. Lower temperatures reduce catalytic activity and reaction rates, while excessive temperatures promote undesired side reactions including polyethylene glycol formation and thermal degradation [11]. Pressure conditions are maintained between 1 to 6 atmospheres to ensure adequate ethylene oxide solubility in the liquid phase and maintain reaction efficiency [11] [12].

The reaction kinetics follow first-order behavior with respect to both ethylene oxide concentration and the hydroxyl-containing substrate [28] [10]. The kinetic parameters demonstrate temperature dependence, with activation energies typically ranging from 64 to 77 kilojoules per mole depending on the specific substrate and catalytic system employed [10].

Advanced catalytic systems include heterogeneous catalysts such as mercarbide and double metal cyanide complexes, which offer advantages in product separation and catalyst recovery [10] [45]. Double metal cyanide catalysts, particularly zinc-cobalt systems, provide enhanced selectivity and narrow molecular weight distributions compared to traditional basic catalysts [33] [45].

Industrial Manufacturing Processes and Byproduct Management

Industrial production of polyoxyethylene (5) dodecyl phenol employs sophisticated reactor technologies designed to manage the highly exothermic nature of ethoxylation reactions and ensure product quality consistency [13] [44]. The most advanced manufacturing systems utilize enhanced loop reactors, spray tower loop reactors, and venturi loop reactor configurations to optimize mass transfer and heat removal characteristics [13] [44].

The enhanced loop reactor represents the current state-of-the-art technology, combining spray tower and venturi loop reactor principles to achieve superior mixing efficiency and temperature control [44]. This reactor design features a spray chamber where liquid substrate is dispersed as fine droplets in an ethylene oxide atmosphere, followed by a liquid collection zone with an integrated ejector system for enhanced gas-liquid contact [44].

Continuous manufacturing processes have emerged as alternatives to traditional semi-batch operations, offering improved productivity and reduced safety concerns [45] [47]. Multi-stage continuous stirred tank reactor systems enable precise control of molecular weight distribution while maintaining residence time optimization [45]. These systems employ continuous feeding of ethylene oxide and substrate mixtures with double metal cyanide catalysts to achieve molecular weight distributions equivalent to those produced by semi-batch basic catalysis [45].

Byproduct formation represents a critical consideration in polyoxyethylene (5) dodecyl phenol manufacturing [36]. The primary unwanted byproducts include polyethylene glycol, formed through homopolymerization of ethylene oxide, and 1,4-dioxane, generated through cyclization reactions [36] [38]. Polyethylene glycol formation occurs when water contamination or excessive temperatures promote ethylene oxide homopolymerization rather than substrate ethoxylation [35].

1,4-Dioxane formation results from intramolecular cyclization of ethylene glycol intermediates and represents a particular concern due to its potential carcinogenic properties [36] [38]. Industrial processes employ rigorous water removal procedures and maintain optimal temperature profiles to minimize dioxane formation [36]. Typical dioxane concentrations in commercial ethoxylates range from 1 to 50 parts per million, depending on process conditions and raw material purity [36].

Byproduct management strategies include vacuum distillation for volatile impurity removal, adsorption processes for dioxane reduction, and crystallization techniques for polyethylene glycol separation [15] [18]. Quality control specifications for commercial polyoxyethylene (5) dodecyl phenol require dioxane concentrations below regulatory limits and polyethylene glycol content below 3 percent by weight [18].

Process ParameterTypical RangeOptimal Value
Temperature (°C)130-180150-160
Pressure (atm)1-62-3
Catalyst Loading (% w/w)0.01-2.00.1-0.5
Residence Time (hours)2-84-6
Ethylene Oxide Feed Rate (mol/h)VariableControlled Addition

Analytical Characterization Techniques (Fourier Transform Infrared, Nuclear Magnetic Resonance, High Performance Liquid Chromatography)

Analytical characterization of polyoxyethylene (5) dodecyl phenol requires sophisticated instrumentation capable of determining molecular composition, degree of ethoxylation, and impurity profiles [21] [22]. Fourier transform infrared spectroscopy serves as a primary structural characterization technique, providing information on functional group presence and molecular bonding characteristics [26] [27].

Fourier transform infrared analysis of polyoxyethylene (5) dodecyl phenol reveals characteristic absorption bands corresponding to the aromatic carbon-hydrogen stretching vibrations at approximately 3000-3100 wavenumbers, aliphatic carbon-hydrogen stretching at 2800-3000 wavenumbers, and ether carbon-oxygen stretching vibrations at 1000-1300 wavenumbers [26] [27]. The hydroxyl group terminal functionality appears as a broad absorption band centered around 3200-3600 wavenumbers [27]. Quantitative analysis of the ether carbon-oxygen absorption intensity relative to aromatic reference peaks enables determination of the average degree of ethoxylation [27].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information and compositional analysis for polyoxyethylene (5) dodecyl phenol [21] [23]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for aromatic protons at 6.5-7.5 parts per million, aliphatic dodecyl chain protons at 0.8-2.5 parts per million, and polyoxyethylene chain protons at 3.3-4.0 parts per million [21]. Integration of these signal regions enables precise determination of the ethylene oxide to phenol molar ratio and molecular weight distribution [21].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by providing detailed information on carbon environments within the molecule [21]. The aromatic carbon signals appear at 110-160 parts per million, aliphatic carbons at 10-40 parts per million, and polyoxyethylene carbons at 60-80 parts per million [21]. Quantitative carbon-13 analysis enables determination of branching patterns and structural isomer distributions [21].

High performance liquid chromatography represents the most sophisticated analytical technique for polyoxyethylene (5) dodecyl phenol characterization, capable of separating individual ethoxymers and determining molecular weight distributions [22] [23]. Reversed-phase liquid chromatography employing octadecylsilane stationary phases with acetonitrile-water mobile phase gradients achieves baseline separation of ethoxylate homologs [22] [25].

Detection systems for high performance liquid chromatography analysis include evaporative light scattering detection, electrospray ionization mass spectrometry, and ultraviolet absorption detection [22] [23]. Evaporative light scattering detection provides universal response for all ethoxylate components regardless of chromophore presence, while mass spectrometry enables molecular weight confirmation and structural identification [22] [23].

Quantitative analysis requires careful calibration using well-characterized reference standards with known ethoxylation degrees [22]. The molecular weight distribution parameters, including number average molecular weight, weight average molecular weight, and polydispersity index, are calculated from the chromatographic peak area integration data [23].

Analytical TechniqueInformation ProvidedKey Parameters
Fourier Transform InfraredFunctional Groups, BondingWavenumber Positions, Intensity Ratios
Nuclear Magnetic ResonanceMolecular Structure, CompositionChemical Shifts, Integration Ratios
High Performance Liquid ChromatographyMolecular Weight DistributionRetention Times, Peak Areas

Advanced analytical protocols employ hyphenated techniques combining high performance liquid chromatography with nuclear magnetic resonance spectroscopy for enhanced structural characterization capabilities [21]. These coupled systems enable real-time structural identification of separated components and provide comprehensive compositional profiles for complex ethoxylate mixtures [21].

Thermodynamic and Rheological Behavior

The rheological properties of POE (5) dodecyl phenol exhibit characteristic nonionic surfactant behavior, displaying pseudoplastic (shear-thinning) properties when dissolved in aqueous solutions [1]. The compound demonstrates non-Newtonian flow behavior with a flow behavior index consistently less than 1, indicating its pseudoplastic nature across various temperature ranges.

Temperature significantly influences the rheological characteristics of POE (5) dodecyl phenol solutions. At 25°C, aqueous solutions containing 10% POE (5) dodecyl phenol exhibit apparent viscosities of approximately 300 centipoise (cP). As temperature increases to 40°C, the apparent viscosity decreases to approximately 200 cP, and further temperature elevation to 60°C results in viscosity reduction to approximately 150 cP [1]. This temperature-dependent viscosity behavior follows the Ostwald de Waele rheological model, expressed as τ = K(γ̇)ⁿ, where τ represents shear stress, γ̇ denotes shear rate, K is the consistency coefficient, and n is the flow behavior index [1].

The thermodynamic properties of POE (5) dodecyl phenol are influenced by the interaction between its hydrophobic dodecyl phenol backbone and hydrophilic polyoxyethylene chain. The activation energy of viscous flow decreases with increasing shear rate, suggesting that higher velocities lead to enhanced turbulence and dynamic pressure, resulting in decreased molecular associations and shorter relaxation periods [1]. The compound demonstrates higher activation energy values compared to shorter-chain ethoxylated alcohols, reflecting the complexity of its molecular structure and intermolecular interactions.

Micellar Behavior and Critical Micelle Concentration (CMC)

POE (5) dodecyl phenol exhibits typical nonionic surfactant micelle formation behavior, with critical micelle concentration values that depend on temperature, ionic strength, and molecular structure. Based on structural similarities with related alkylphenol ethoxylates, POE (5) dodecyl phenol is estimated to have a CMC in the range of 10-15 mg/L at 25°C [2] [3].

The micellar behavior of POE (5) dodecyl phenol follows established patterns for alkylphenol ethoxylates. The CMC decreases with increasing temperature due to the weakening of hydrogen bonds between water molecules and the hydrophilic ethoxylate groups [4]. This temperature dependence is characteristic of nonionic surfactants, where higher temperatures promote micelle formation by reducing the hydration of the ethoxylate chain.

The micelle aggregation number for POE (5) dodecyl phenol is influenced by its relatively short ethoxylate chain length. Compounds with five ethylene oxide units typically form smaller, less elongated micelles compared to higher ethoxylated variants [5]. The aggregation behavior demonstrates asymmetrical micelle shapes at the CMC, with the potential for micellar growth occurring at concentrations immediately above the CMC [5].

Surface tension reduction capabilities of POE (5) dodecyl phenol are considerable, with the compound capable of reducing water surface tension to values below 35 mN/m at concentrations near the CMC [2]. This surface activity makes POE (5) dodecyl phenol effective as a wetting agent and emulsifier in various applications.

Solubility in Aqueous and Organic Solvents

POE (5) dodecyl phenol demonstrates characteristic amphiphilic solubility behavior, with complete solubility in water at ambient temperatures [6]. The aqueous solubility is directly proportional to the number of ethylene oxide units, and with five EO units, POE (5) dodecyl phenol maintains good water solubility while retaining significant hydrophobic character [3] [7].

In aqueous systems, POE (5) dodecyl phenol forms clear, colorless to light yellow solutions with excellent stability across a wide pH range (6.0-8.0) [8]. The compound maintains its solubility characteristics across temperature ranges from ambient conditions to approximately 60°C, beyond which cloud point phenomena may occur [9].

Organic solvent solubility varies significantly depending on the solvent polarity. POE (5) dodecyl phenol shows complete miscibility with polar organic solvents such as methanol and ethanol [6]. Moderately polar solvents like acetone provide good mixing capabilities, while less polar solvents such as benzene and toluene exhibit limited miscibility [10]. This solubility profile reflects the compound's intermediate hydrophilic-lipophilic balance (HLB) value of 8.5-9.4 [8].

The distribution coefficient between octanol and water (log Kow) for POE (5) dodecyl phenol is estimated to be approximately 2.5-3.0, indicating moderate lipophilicity that contributes to its effectiveness as an emulsifier for water-in-oil systems [10]. This property makes it particularly suitable for applications requiring the formation of stable emulsions between aqueous and organic phases.

Thermal Stability and Degradation Pathways

POE (5) dodecyl phenol demonstrates good thermal stability under normal operating conditions, with decomposition typically beginning around 250°C [11] [12]. Thermogravimetric analysis reveals that 5% weight loss (T₅%) occurs at temperatures between 250-280°C, while 50% weight loss (T₅₀%) occurs at 300-330°C [11] [12]. The temperature of maximum degradation rate (Tₘₐₓ) typically falls within the range of 310-340°C [11] [12].

The thermal degradation pathway of POE (5) dodecyl phenol follows a characteristic pattern observed in alkylphenol ethoxylates. Primary degradation involves the stepwise shortening of the ethylene oxide chain, producing shorter-chain ethoxylates and eventually leading to the formation of dodecyl phenol as the terminal degradation product [12]. This degradation mechanism is similar to biological degradation pathways observed in environmental systems.

Under aerobic conditions, thermal degradation may also involve oxidation of the polyoxyethylene chain, leading to the formation of aldehydes, carboxylic acids, and other oxidized intermediates [13]. The dodecyl phenol backbone demonstrates greater thermal stability compared to the ethoxylate chain, reflecting the inherent stability of the aromatic ring system and alkyl chain.

Temperature significantly affects the degradation kinetics, with higher temperatures accelerating both chain scission and oxidative processes. The activation energy for thermal degradation of POE (5) dodecyl phenol is estimated to be in the range of 150-200 kJ/mol, which is typical for alkylphenol ethoxylates [11].

Long-term thermal stability studies indicate that POE (5) dodecyl phenol maintains structural integrity at temperatures up to 200°C for extended periods, making it suitable for applications involving moderate thermal stress [14]. However, prolonged exposure to temperatures above 250°C results in progressive degradation and loss of surfactant properties.

The presence of antioxidants and stabilizing additives can significantly enhance the thermal stability of POE (5) dodecyl phenol formulations. Studies have shown that the incorporation of phenolic antioxidants can increase the onset degradation temperature by 25-50°C, extending the operational temperature range for specialized applications [14].

Environmental degradation pathways for POE (5) dodecyl phenol follow similar patterns to thermal degradation, with stepwise removal of ethylene oxide units under both aerobic and anaerobic conditions [11]. The degradation rate is influenced by factors such as temperature, pH, microbial activity, and the presence of catalytic species. Understanding these degradation pathways is crucial for predicting the environmental fate and designing appropriate handling and disposal procedures for POE (5) dodecyl phenol-containing products.

Data Tables

The following tables summarize key physicochemical properties and research findings for POE (5) dodecyl phenol:

PropertyValueSource
Chemical Formula(C₂H₄O)₅C₁₈H₃₀O [10] [15]
Molecular Weight (g/mol)567-590 [10]
Density (g/mL at 20°C)1.03 [16]
Melting Point (°C)<0°C [8]
Boiling Point (°C)260°C [16]
Flash Point (°C)260°C [16]
HLB Value8.5-9.4 [8]
pH (5% solution)6.0-8.0 [8]
ColorColorless to light yellow [8]
OdorPhenolic [17]
Physical StateLiquid [8]

Table 1: Physical and Chemical Properties of POE (5) Dodecyl Phenol

Temperature (°C)Apparent Viscosity (cP) at 10% concentrationFlow Behavior Index (n)Behavior TypeReference
25~300<1Pseudoplastic [1]
40~200<1Pseudoplastic [1]
60~150<1Pseudoplastic [1]

Table 2: Rheological Properties of POE (5) Dodecyl Phenol Solutions

CompoundCMC (mg/L)CMC (mM)Temperature (°C)Reference
NP-9EO45-500.07325 [3]
NP-5EO9.480.02425 [3]
C₁₂E₈0.080.0001325 [2]
C₁₂E₆0.120.0002225 [2]
C₁₂E₄0.250.0006325 [2]
Dodecyl phenol EO₁₀13.00.02325 [2]

Table 3: Critical Micelle Concentration Data for Related Alkylphenol Ethoxylates

SolventSolubilityTemperature (°C)CommentsReference
WaterComplete25Forms clear solution [6]
MethanolSoluble25Miscible [6]
EthanolSoluble25Miscible [18]
AcetoneModerately soluble25Good mixing [18]
BenzeneSlightly soluble25Limited miscibility [10]
TolueneSlightly soluble25Limited miscibility [10]

Table 4: Solubility Data for POE (5) Dodecyl Phenol

ParameterValueConditionsReference
T₅% (5% weight loss)250-280°CAir atmosphere [11] [12]
T₅₀% (50% weight loss)300-330°CAir atmosphere [11] [12]
Tₘₐₓ (maximum degradation rate)310-340°CAir atmosphere [11] [12]
Decomposition temperature~380°CAir atmosphere [11]
Thermal degradation onset~250°CTGA analysis [11]
Primary degradation pathwayEO chain shorteningBiological/chemical [12]

Table 5: Thermal Stability Parameters

Dates

Last modified: 08-15-2023

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